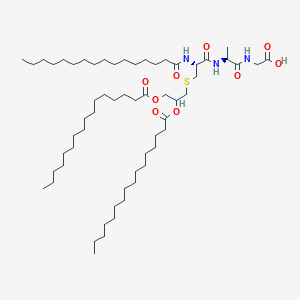
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine, also known as DPT or Dipropyltryptamine, is a chemical compound that belongs to the tryptamine family. It is a psychoactive substance that has been used in research studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of the phospholipase C pathway. This results in the release of intracellular calcium and the activation of protein kinase C, which ultimately leads to changes in neuronal activity and neurotransmitter release. 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine also has affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has been found to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has been reported to induce visual hallucinations, changes in color perception, and altered time perception. 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has also been found to increase heart rate and blood pressure, as well as produce nausea and vomiting.
Advantages and Limitations for Lab Experiments
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has several advantages for use in laboratory experiments. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine is also relatively easy to synthesize and has a long shelf life. However, 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has limitations as well, such as its potential for producing adverse effects and the need for specialized equipment and expertise to handle and administer the compound safely.
Future Directions
There are several potential future directions for research on 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine. One area of interest is the development of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine-based drugs for the treatment of psychiatric disorders. Another potential direction is the investigation of the role of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine in the regulation of neuronal plasticity and synaptic function. Additionally, further research is needed to fully understand the mechanism of action of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine and its potential for producing adverse effects.
Synthesis Methods
The synthesis of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine involves the reaction between 4-propylthio-2,5-dimethoxybenzaldehyde and tryptamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has been used in various scientific studies to investigate its potential therapeutic applications. It has been found to have a high affinity for the serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and addiction.
properties
CAS RN |
116584-95-3 |
|---|---|
Molecular Formula |
C17H25NO2S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(4aR,10aR)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzothiazine |
InChI |
InChI=1S/C17H25NO2S/c1-4-7-18-8-9-21-17-11-13-12(10-14(17)18)15(19-2)5-6-16(13)20-3/h5-6,14,17H,4,7-11H2,1-3H3/t14-,17-/m1/s1 |
InChI Key |
YJSMLLBRHQBUOD-RHSMWYFYSA-N |
Isomeric SMILES |
CCCN1CCS[C@H]2[C@H]1CC3=C(C=CC(=C3C2)OC)OC |
SMILES |
CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC |
Canonical SMILES |
CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC |
Other CAS RN |
116584-95-3 |
synonyms |
6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine DPHNT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
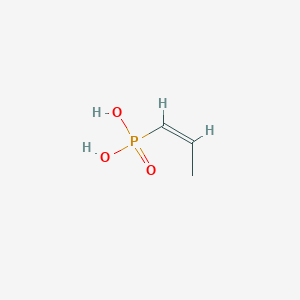
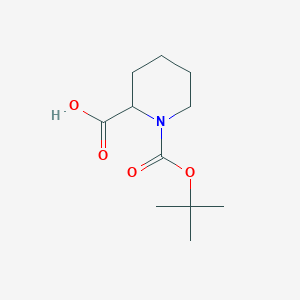
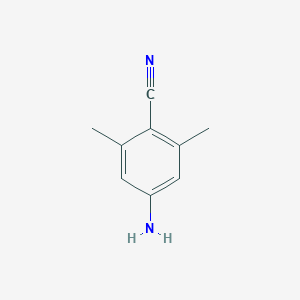
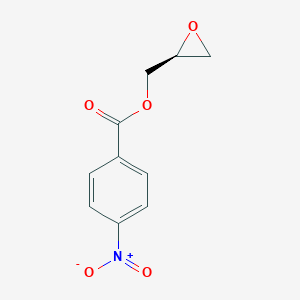
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
